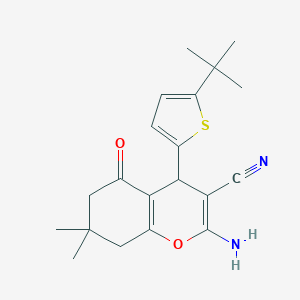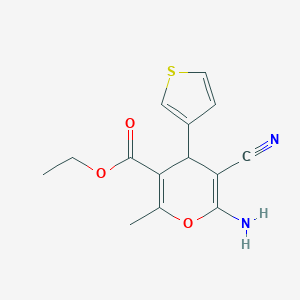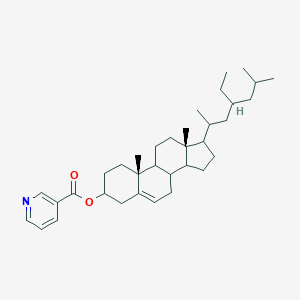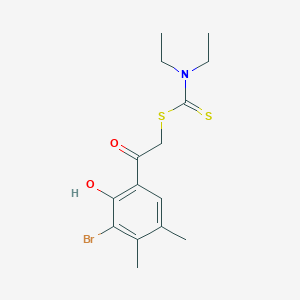
4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The methoxyphenyl and biphenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and biphenyl groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the biphenyl group, which may affect its binding properties and biological activity.
N-(4-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine: The position of the methoxy group is different, potentially altering its reactivity and interactions.
N-(3-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: The presence of a methyl group instead of a phenyl group can influence its chemical and biological properties.
Uniqueness
4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
340690-12-2 |
|---|---|
Fórmula molecular |
C22H18N2OS |
Peso molecular |
358.5g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H18N2OS/c1-25-20-9-5-8-19(14-20)23-22-24-21(15-26-22)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,23,24) |
Clave InChI |
XKKDPGDCQHGTSC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B392215.png)
![14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene](/img/structure/B392216.png)
![1-(4-BROMOPHENYL)-2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1(4H)-PYRIMIDINYL]-1-ETHANONE](/img/structure/B392217.png)
![2-Amino-4-(2,4-dichlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B392218.png)


![2-{[(E)-2,2'-bithiophen-5-ylmethylidene]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B392223.png)

![2-amino-4-(5-tert-butylthiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B392226.png)
![Methyl 2-(2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetate](/img/structure/B392229.png)
![4-[(5-Chloro-2-methylphenyl)imino]-1-(2,6-difluorobenzyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B392232.png)

![2-(2'-oxo-2',3'-dihydro-spiro[1,3-dioxolane-2,3'-(1'H)-indol]-1'-yl)-N-hydroxyacetamide](/img/structure/B392234.png)

